tert-Butyl [1-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate
Description
tert-Butyl [1-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate (CAS: 1286274-18-7) is a carbamate-protected piperidine derivative with the molecular formula C₁₈H₂₇FN₂O₂ and a molecular weight of 322.4 g/mol . Its structure comprises a piperidine ring substituted at the 4-position with a methylcarbamate group (protected by a tert-butyl ester) and at the 1-position with a 2-fluorobenzyl moiety. The fluorine atom on the benzyl group enhances lipophilicity and metabolic stability, making this compound a valuable intermediate in pharmaceutical synthesis, particularly for kinase inhibitors or CNS-targeting agents .
Properties
IUPAC Name |
tert-butyl N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O2/c1-18(2,3)23-17(22)20-12-14-8-10-21(11-9-14)13-15-6-4-5-7-16(15)19/h4-7,14H,8-13H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMLHFPYKJGHAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)CC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [1-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate typically involves the reaction of 1-(2-fluorobenzyl)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve the use of more robust purification techniques such as recrystallization or distillation to ensure the high purity of the final product.
Chemical Reactions Analysis
Deprotection of the Carbamate Group
The tert-butyl carbamate (Boc) group serves as a temporary protective group for the amine. Acidic cleavage is a critical first step in synthetic workflows to liberate the free amine for subsequent reactions.
Example:
Deprotection with HCl in dioxane generates a primary amine, which can participate in coupling reactions (e.g., amide bond formation with carboxylic acids using PyBrop/DIEA) .
Amide Coupling Reactions
The exposed amine undergoes nucleophilic acyl substitution with activated carboxylic acids or esters.
| Reagents | Conditions | Applications | Yield | Source |
|---|---|---|---|---|
| HATU/DIEA | DMF, room temperature, 16 hours | Coupling with arylacetic acids | 43–95% | |
| PyBrop/DIEA | THF, room temperature | Synthesis of heterocyclic amides | 11–23% |
Example:
Reaction with 2-(1-(4-bromophenyl)cyclobutyl)acetic acid using HATU/DIEA yields acylated piperidine derivatives .
Sulfonylation and Alkylation
The secondary amine (post-deprotection) reacts with sulfonyl chlorides or alkyl halides.
Example:
Treatment with methanesulfonyl chloride in dichloromethane forms sulfonamide derivatives, enhancing solubility or biological activity .
Piperidine Ring Functionalization
The piperidine nitrogen and adjacent methyl group participate in further modifications.
Stability and Side Reactions
Scientific Research Applications
tert-Butyl [1-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-Butyl [1-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate involves its interaction with specific molecular targets. The fluorobenzyl group can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific biological target being studied.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural analogs, highlighting substituent variations and molecular properties:
Functional Group Impact on Properties
- Fluorine Substitution: The 2-fluorobenzyl group in the target compound enhances membrane permeability compared to non-fluorinated analogs (e.g., cyclohexylmethyl in ). However, trifluorophenyl-substituted derivatives () exhibit higher metabolic stability due to multiple fluorine atoms .
- Aromatic vs. Aliphatic Substituents: Pyridinyl () and pyrimidinyl () groups introduce hydrogen-bonding capabilities, improving target engagement in kinase inhibitors .
- Carbamate Protection : tert-Butyl carbamates generally improve solubility and stability over methyl or benzyl carbamates, as seen in ’s benzoylmethyl-pyridyl derivative .
Pharmacological Relevance
- The target compound’s 2-fluorobenzyl group is structurally analogous to p38 MAP kinase inhibitors, where fluorinated aromatic systems improve binding to hydrophobic pockets .
- Pyrimidine-containing analogs () are intermediates in antiviral or anticancer agents, leveraging chloropyrimidine’s electrophilic reactivity for covalent binding .
- Oxime-containing derivatives () may serve as prodrugs, with the hydroxyimino group enabling pH-dependent release .
Biological Activity
tert-Butyl [1-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate is a synthetic compound with significant biological activity, particularly in the context of pharmacological research. Its structure includes a piperidine ring, which is known for its ability to interact with various biological targets, making it a candidate for further investigation in drug development.
- Molecular Formula : C18H27FN2O2
- Molecular Weight : 322.424 g/mol
- CAS Number : 1286274-18-7
The compound is characterized by its tert-butyl group, which enhances its lipophilicity, and a fluorobenzyl moiety that may influence its binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The fluorobenzyl group can engage hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues, modulating the activity of target proteins. This dual interaction mechanism suggests potential for therapeutic applications in various diseases.
Biological Activity and Research Findings
Recent studies have explored the compound's efficacy against various biological targets:
- Antimicrobial Activity : The compound has shown promising antimicrobial properties, with selectivity over mammalian cells, indicating low cytotoxicity. This suggests potential applications in developing new antimicrobial agents .
- Cancer Research : In preclinical studies, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. For instance, related compounds have demonstrated efficacy in inhibiting tumor growth by disrupting key signaling pathways involved in cell survival and proliferation .
- PD-1/PD-L1 Inhibition : The compound has been investigated as a potential inhibitor of the PD-1/PD-L1 interaction, which plays a critical role in immune evasion by tumors. Disruption of this pathway can enhance T cell activity against cancer cells, making it a valuable target for immunotherapy .
Case Studies
Several case studies have highlighted the biological effects of similar compounds:
- Study on Immune Modulation : A study demonstrated that related piperidine derivatives could rescue mouse splenocytes from PD-1/PD-L1-mediated suppression at nanomolar concentrations, indicating their potential as immune modulators .
- Inhibition of Tumor Growth : Another study reported that compounds targeting the PD-1/PD-L1 pathway showed significant tumor reduction in mouse models, supporting the therapeutic potential of such inhibitors .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
